A Comprehensive Technical Guide to 1-(Chloromethyl)-2-ethylnaphthalene: Synthesis, Properties, and Reactivity
A Comprehensive Technical Guide to 1-(Chloromethyl)-2-ethylnaphthalene: Synthesis, Properties, and Reactivity
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 1-(Chloromethyl)-2-ethylnaphthalene, a naphthalene derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages established knowledge of closely related and structurally similar compounds, particularly 1-chloromethylnaphthalene, to provide a robust and scientifically grounded resource. The insights herein are intended to support research and development activities by offering predictive data, established protocols, and a thorough understanding of the compound's expected chemical behavior.
Compound Identification and Overview
1-(Chloromethyl)-2-ethylnaphthalene is an organic compound featuring a naphthalene core substituted with a chloromethyl group at the 1-position and an ethyl group at the 2-position. Its bifunctional nature, possessing a reactive chloromethyl group and a substituted naphthalene scaffold, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. The chloromethyl group serves as a key functional handle for introducing various nucleophiles, while the ethylnaphthalene core can be a crucial pharmacophore in the design of new therapeutic agents.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-(Chloromethyl)-2-ethylnaphthalene |
| CAS Number | 63079-34-5[1] |
| Molecular Formula | C₁₃H₁₃Cl[1] |
| Molecular Weight | 204.70 g/mol |
| Canonical SMILES | CCC1=C(C=C2C=CC=CC2=C1)CCl |
| InChI Key | VQADZLUXFHDBJH-UHFFFAOYSA-N |
Predicted Physical and Chemical Properties
Table 2: Predicted and Comparative Physical Properties
| Property | Predicted Value for 1-(Chloromethyl)-2-ethylnaphthalene | Comparative Value for 1-Chloromethylnaphthalene |
| Appearance | Colorless to pale yellow liquid or solid | Colorless to pale yellow liquid or solid[2] |
| Melting Point (°C) | Likely in a similar range to related compounds (e.g., 59-62 °C for 1-Chloromethyl-2-methylnaphthalene) | 32 °C[2] |
| Boiling Point (°C) | Expected to be slightly higher than 1-chloromethylnaphthalene | 291 °C[2] |
| Density (g/mL) | Expected to be slightly lower than 1-chloromethylnaphthalene | 1.18 g/mL at 25 °C[2] |
| Solubility | Predicted to be soluble in nonpolar and moderately polar aprotic solvents (e.g., toluene, benzene, ether, chloroform, ethyl acetate) and poorly soluble in water.[2][3] | Soluble in ether and benzene; insoluble in water.[2][4] |
The solubility profile is dictated by the large, nonpolar naphthalene ring system.[3] Therefore, 1-(Chloromethyl)-2-ethylnaphthalene is expected to be highly soluble in nonpolar aprotic solvents like toluene and benzene, and moderately to highly soluble in polar aprotic solvents such as acetone and ethyl acetate.[3] Its solubility in polar protic solvents like methanol and ethanol is predicted to be low to moderate.[3]
Synthesis of 1-(Chloromethyl)-2-ethylnaphthalene
The most probable and established method for the synthesis of 1-(Chloromethyl)-2-ethylnaphthalene is through the electrophilic chloromethylation of 2-ethylnaphthalene. This reaction, a variation of the Blanc-Quelet reaction, introduces a chloromethyl group onto the aromatic ring.[5] The reaction typically involves reacting the parent naphthalene with a source of formaldehyde, such as paraformaldehyde, in the presence of concentrated hydrochloric acid and a Lewis acid catalyst.[5][6] The ethyl group at the 2-position is an activating group that directs the incoming electrophile primarily to the 1-position due to electronic and steric effects.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 1-(Chloromethyl)-2-ethylnaphthalene.
Detailed Experimental Protocol (Adapted from similar syntheses)
Objective: To synthesize 1-(Chloromethyl)-2-ethylnaphthalene via chloromethylation of 2-ethylnaphthalene.
Materials:
-
2-Ethylnaphthalene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Ortho-phosphoric acid (or another suitable Lewis acid like Zinc Chloride)[5]
-
Dichloromethane (or another suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 2-ethylnaphthalene (1 equivalent) and paraformaldehyde (2 equivalents).
-
Reagent Addition: Slowly add concentrated hydrochloric acid (sufficient volume) to the stirred mixture. Following this, carefully add ortho-phosphoric acid (as catalyst) dropwise.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 1-(Chloromethyl)-2-ethylnaphthalene.
Chemical Reactivity and Applications in Drug Development
The primary site of reactivity in 1-(Chloromethyl)-2-ethylnaphthalene is the chloromethyl group. This group is an excellent electrophile and a good leaving group, making the compound highly susceptible to nucleophilic substitution reactions, likely proceeding through an SN2 mechanism.[4] This reactivity is extensively utilized in the synthesis of a wide variety of derivatives with potential biological activities.[4]
Nucleophilic Substitution Reactions
The chloromethyl group can be readily displaced by a wide range of nucleophiles, including amines, azides, thiols, and alkoxides, to introduce diverse functionalities.[7]
Caption: Reactivity of 1-(Chloromethyl)-2-ethylnaphthalene in nucleophilic substitution.
The introduction of the ethyl group at the 2-position may have a modest electronic effect on the reactivity of the chloromethyl group. As an electron-donating group, it could slightly decrease the rate of an SN2 reaction by increasing the electron density at the reaction center. However, this effect is generally considered to be minor.
Applications in Drug Discovery
Chlorine-containing compounds are prevalent in a significant number of FDA-approved drugs.[8] The naphthalene scaffold is also a common feature in many biologically active molecules.[9] Therefore, 1-(Chloromethyl)-2-ethylnaphthalene serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives of 1-chloromethylnaphthalene have been investigated as potential antifungal agents.[10] The ability to easily introduce various functional groups allows for the generation of compound libraries for screening against a wide range of biological targets.
Spectroscopic Characterization (Comparative Data)
As direct spectroscopic data for 1-(Chloromethyl)-2-ethylnaphthalene is scarce, the following tables provide data for structurally related compounds to serve as a reference for characterization.
Table 3: ¹H NMR Spectroscopic Data of Related Naphthalene Derivatives
| Compound Name | Solvent | Chemical Shift (δ) in ppm |
| 1-(Chloromethyl)naphthalene [11] | CCl₄ | 7.1-8.2 (m, 7H, Ar-H), 4.8 (s, 2H, CH₂Cl) |
| 2-Ethylnaphthalene [12] | CDCl₃ | 7.79-7.34 (m, 7H, Ar-H), 2.81 (q, 2H, CH₂), 1.32 (t, 3H, CH₃) |
For 1-(Chloromethyl)-2-ethylnaphthalene, one would expect to see signals corresponding to the naphthalene aromatic protons, a singlet for the chloromethyl protons (likely around 4.8-5.0 ppm), and a quartet and a triplet for the ethyl group protons.
Table 4: Mass Spectrometry Data of Related Naphthalene Derivatives
| Compound Name | Ionization Method | Major Fragment Ions (m/z) |
| 1-(Chloromethyl)naphthalene [13] | Electron Ionization (EI) | 176 (M+), 141, 115 |
The mass spectrum of 1-(Chloromethyl)-2-ethylnaphthalene is expected to show a molecular ion peak at m/z 204, along with a characteristic isotopic pattern for a chlorine-containing compound. Fragmentation would likely involve the loss of the chlorine atom and the chloromethyl group.
Safety and Handling
Chloromethylated naphthalenes are hazardous substances and must be handled with appropriate safety precautions.[4] 1-Chloromethylnaphthalene is classified as a corrosive solid that is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[14] It is also a lachrymator, meaning it can cause tearing.[14]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[15]
-
Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[16]
-
Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]
First Aid Measures:
-
In case of skin contact: Immediately flush the skin with plenty of water and seek medical attention.[15]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[15]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[15]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
Storage:
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(Chloromethyl)-2-ethylnaphthalene is a valuable and reactive intermediate in organic synthesis with significant potential for applications in drug discovery and materials science. While specific experimental data for this compound is limited, its physical and chemical properties, as well as its reactivity, can be reliably predicted based on the extensive knowledge of its parent compound, 1-chloromethylnaphthalene, and related derivatives. The synthetic protocols and safety information provided in this guide offer a solid foundation for researchers to confidently and safely work with this versatile building block in their research endeavors.
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